3-Chloro-2,4-dimethyl-1,5-naphthyridine

CAS No.: 2256059-91-1

Cat. No.: VC5772048

Molecular Formula: C10H9ClN2

Molecular Weight: 192.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2256059-91-1 |

|---|---|

| Molecular Formula | C10H9ClN2 |

| Molecular Weight | 192.65 |

| IUPAC Name | 3-chloro-2,4-dimethyl-1,5-naphthyridine |

| Standard InChI | InChI=1S/C10H9ClN2/c1-6-9(11)7(2)13-8-4-3-5-12-10(6)8/h3-5H,1-2H3 |

| Standard InChI Key | JWMWOVHRMJAOGH-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=NC(=C1Cl)C)C=CC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

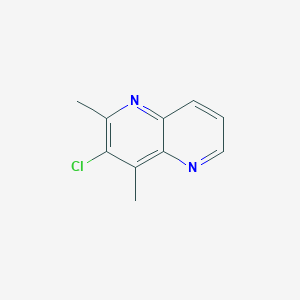

1,5-Naphthyridine consists of a fused bicyclic structure with nitrogen atoms at positions 1 and 5. The substitution pattern of 3-chloro-2,4-dimethyl-1,5-naphthyridine introduces electron-withdrawing (chloro) and electron-donating (methyl) groups at positions 3, 2, and 4, respectively (Fig. 1). This arrangement influences electronic distribution, solubility, and intermolecular interactions, which are critical for biological activity .

Table 1: Key Physicochemical Properties

The chloro group at position 3 enhances electrophilicity, potentially facilitating nucleophilic substitution reactions, while the methyl groups at positions 2 and 4 contribute to steric effects and lipophilicity .

Synthetic Methodologies

Cyclization Approaches

The Skraup and Friedländer reactions are classical methods for constructing naphthyridine cores. For 1,5-naphthyridines, modified Skraup conditions using iodine or -nitrobenzenesulfonic acid sodium salt (-NOPhSONa) as oxidants have yielded derivatives with substituted patterns . For example, 3-bromo-1,5-naphthyridine was synthesized via a Skraup reaction with -NOPhSONa, achieving yields of 45–50% . Adapting this method, 3-chloro-2,4-dimethyl-1,5-naphthyridine could hypothetically be synthesized by cyclizing a suitably substituted aminopyridine precursor with chlorinated and methylated side chains under acidic conditions .

Electrophilic Substitution and Functionalization

Chlorination at position 3 may be achieved using phosphorus oxychloride (POCl), a reagent employed in the synthesis of related chloro-naphthyridines . For instance, 4-chloro-1,5-naphthyridine-3-carbonitrile was synthesized by treating a hydroxyl precursor with POCl and dimethylformamide (DMF), yielding 45% after purification . Similarly, introducing methyl groups likely involves alkylation or Friedel-Crafts reactions at positions 2 and 4 prior to cyclization .

Biological Activity and Mechanisms

Antibacterial Synergy

1,5-Naphthyridine derivatives exhibit structural similarities to fluoroquinolones, enabling interactions with bacterial topoisomerase IV and DNA gyrase . While direct evidence for 3-chloro-2,4-dimethyl-1,5-naphthyridine is lacking, analogs like 1,8-naphthyridines reduce the minimum inhibitory concentration (MIC) of ciprofloxacin against multi-drug-resistant Staphylococcus aureus by 8–16 fold. The chloro and methyl substituents may enhance membrane permeability or stabilize enzyme-compound interactions, though further studies are needed.

Applications and Future Directions

Pharmaceutical Development

The compound’s synergy with fluoroquinolones positions it as a candidate for combination therapies against antibiotic-resistant infections. Structural modifications, such as replacing the chloro group with fluorinated moieties, could further optimize pharmacokinetic profiles .

Material Science

1,5-Naphthyridines serve as ligands in luminescent metal complexes and organic semiconductors . The electron-deficient chloro group in 3-chloro-2,4-dimethyl-1,5-naphthyridine may enhance charge transport properties, making it suitable for organic light-emitting diodes (OLEDs) or sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume